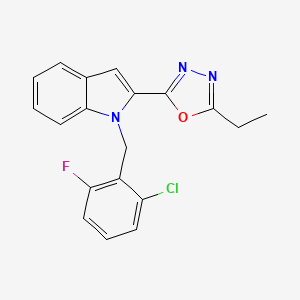

2-(1-(2-chloro-6-fluorobenzyl)-1H-indol-2-yl)-5-ethyl-1,3,4-oxadiazole

Description

Properties

IUPAC Name |

2-[1-[(2-chloro-6-fluorophenyl)methyl]indol-2-yl]-5-ethyl-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClFN3O/c1-2-18-22-23-19(25-18)17-10-12-6-3-4-9-16(12)24(17)11-13-14(20)7-5-8-15(13)21/h3-10H,2,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQTMLKOIWBNNJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=C(C=CC=C4Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClFN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

2-(1-(2-chloro-6-fluorobenzyl)-1H-indol-2-yl)-5-ethyl-1,3,4-oxadiazole is a compound that has garnered attention due to its potential biological activities. This article reviews existing literature on its synthesis, biological evaluations, and mechanisms of action.

The molecular formula of 2-(1-(2-chloro-6-fluorobenzyl)-1H-indol-2-yl)-5-ethyl-1,3,4-oxadiazole is C19H15ClFN3O with a molecular weight of 355.8 g/mol. The compound features an oxadiazole ring which is known for its diverse biological activities.

Synthesis

The synthesis of oxadiazole derivatives typically involves the reaction of hydrazides with carboxylic acids or their derivatives. In the case of this specific compound, the synthesis may involve the introduction of the indole moiety and the chloro-fluorobenzyl group through various coupling reactions.

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 2-(1-(2-chloro-6-fluorobenzyl)-1H-indol-2-yl)-5-ethyl-1,3,4-oxadiazole possess cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| 2-(1-(2-chloro-6-fluorobenzyl)-1H-indol-2-yl)-5-ethyl-1,3,4-oxadiazole | MCF-7 | TBD |

| Similar Oxadiazoles | A549 | 0.12 – 2.78 |

| Similar Oxadiazoles | A375 | TBD |

The specific IC50 values for this compound have not been extensively documented in current literature; however, studies on related compounds suggest a promising activity profile.

The mechanism by which oxadiazole derivatives exert their anticancer effects often involves apoptosis induction through pathways such as p53 activation and caspase cleavage. Molecular docking studies indicate strong interactions between these compounds and cellular receptors involved in apoptosis and cell cycle regulation.

Case Studies

A notable study published in MDPI highlighted the effectiveness of oxadiazole derivatives against MCF-7 cells, where one derivative demonstrated an IC50 value comparable to Tamoxifen, a well-known anticancer drug. The study concluded that modifications to the oxadiazole structure could enhance biological activity and selectivity against cancer cells .

Another research effort focused on the synthesis and evaluation of various oxadiazole derivatives for their antimicrobial properties. While this does not directly relate to the indole-based oxadiazoles, it emphasizes the broad biological potential of this chemical class .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(1-(2-chloro-6-fluorobenzyl)-1H-indol-2-yl)-5-ethyl-1,3,4-oxadiazole?

- Methodology : The synthesis typically involves multi-step reactions, starting with the formation of the indole core followed by benzylation and oxadiazole ring cyclization. Key steps include:

- Indole alkylation : Reacting 1H-indole derivatives with 2-chloro-6-fluorobenzyl halides under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C .

- Oxadiazole formation : Using hydrazide intermediates treated with ethyl carbonothioate derivatives in the presence of POCl₃ or other dehydrating agents. Purification via column chromatography (hexane/ethyl acetate) is critical to isolate the final product in 60–80% yield .

- Optimization : Adjust reaction pH (neutral to slightly acidic) and temperature gradients to minimize side products like N-alkylation byproducts .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Characterization Techniques :

- NMR Spectroscopy : Analyze ¹H and ¹³C NMR to verify substituent positions. For example, the ethyl group on the oxadiazole appears as a triplet (δ ~1.3 ppm) and quartet (δ ~2.8 ppm), while the benzyl protons show distinct splitting patterns due to fluorine coupling .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 426.08) .

- X-ray Crystallography : Resolve crystal structures to validate stereochemistry and bond angles, particularly for the oxadiazole and benzyl-indole moieties .

Advanced Research Questions

Q. What strategies mitigate conflicting data in biological activity studies of analogs with similar scaffolds?

- Approach :

- Comparative Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities against targets (e.g., kinases or receptors). For example, fluorinated benzyl groups may enhance hydrophobic interactions, but steric effects from chloro substituents could reduce activity .

- Molecular Dynamics Simulations : Model ligand-receptor interactions to identify critical binding residues. Substituent effects (e.g., fluorine vs. methoxy groups) can be computationally screened to prioritize analogs for synthesis .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

- Methodology :

- Substituent Variation : Synthesize derivatives with modifications to the benzyl (e.g., para-fluoro vs. ortho-chloro) or oxadiazole (e.g., ethyl vs. methyl groups) moieties. Test these in enzyme inhibition assays (e.g., IC₅₀ measurements) .

- Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) and membrane permeability (Caco-2 cell models). Ethyl groups on oxadiazole may improve lipophilicity, enhancing blood-brain barrier penetration .

Q. What computational tools are effective in predicting the compound’s interaction with biological targets?

- Tools and Workflow :

- Docking Software (AutoDock Vina, Glide) : Screen against protein databases (e.g., PDB ID 4LOM) to identify potential binding pockets. The oxadiazole ring often acts as a hydrogen bond acceptor, while the indole nitrogen may engage in π-π stacking .

- ADMET Prediction : Use QikProp or SwissADME to estimate bioavailability, toxicity, and solubility. Fluorine atoms can reduce metabolic degradation but may increase plasma protein binding .

Q. How should researchers address discrepancies in reported cytotoxicity data across cell lines?

- Resolution Strategies :

- Standardized Assay Conditions : Use identical cell lines (e.g., HepG2 vs. HEK293), incubation times, and controls (e.g., DMSO vehicle) to reduce variability .

- Mechanistic Profiling : Combine cytotoxicity data with transcriptomic analysis (RNA-seq) to identify pathways affected by the compound. For example, oxadiazole derivatives may upregulate apoptosis markers like caspase-3 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.